
3-(Dimethylamino)-2-phenylpropanoic acid hydrochloride
Vue d'ensemble
Description
“3-(Dimethylamino)propionic Acid Hydrochloride” is a useful reagent for the preparation of biologically active small molecules . It is commonly used as a building block in the synthesis of various organic compounds.
Molecular Structure Analysis
The empirical formula for “3-(Dimethylamino)propionic Acid Hydrochloride” is C5H11NO2·HCl, and its molecular weight is 153.61 .
Physical And Chemical Properties Analysis
“3-(Dimethylamino)propionic Acid Hydrochloride” is a solid at 20 degrees Celsius. It has a melting point of 186.0 to 192.0 °C. It is soluble in water .
Applications De Recherche Scientifique
Antioxidant Activities of Hydroxycinnamates
Hydroxycinnamates, a class of compounds related to phenylpropanoids, demonstrate significant antioxidant activity both in vitro and in vivo. They are found in various food groups and contribute to health promotion and disease risk reduction. Their antioxidant properties are attributed to their ability to scavenge various radicals and act as chain-breaking antioxidants (Shahidi & Chandrasekara, 2010).
Caffeic Acid Derivatives in Drug Development
Caffeic acid (CA) and its derivatives have shown a broad spectrum of biological activities, leading to their exploration in drug development. CA serves as a template for creating new chemical entities with potential therapeutic interest in diseases associated with oxidative stress. The synthesis of esters, amides, and hybrids with currently marketed drugs is a strategy for developing derivatives with therapeutic applications (Silva, Oliveira, & Borges, 2014).
Pharmacological Effects of Caffeic Acid in Alzheimer's Disease
Caffeic acid (CA) and its conjugated derivatives have demonstrated protective effects against toxicity induced by various agents and experimental models of Alzheimer's disease (AD). These effects include global antioxidant actions, specific anti-inflammatory mechanisms, and interactions with processes of β-amyloid formation, aggregation, and neurotoxicity, highlighting CA's potential as an anti-AD therapeutic agent (Habtemariam, 2017).
Protective Effects of Caffeic Acid and Derivatives
Caffeic acid and its derivatives, such as caffeic acid phenethyl ester and rosmarinic acid, exhibit antioxidant and other protective effects in various biological contexts. Their therapeutic potential spans from anti-inflammatory to anticancer effects, underlining the importance of structural effects on their antioxidant activity (Wang, Snooks, & Sang, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
3-(dimethylamino)-2-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)8-10(11(13)14)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTADXIFWYJCAQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




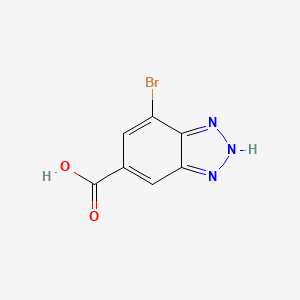
methanol](/img/structure/B1528199.png)
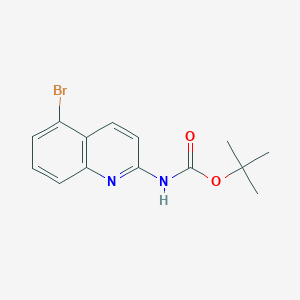
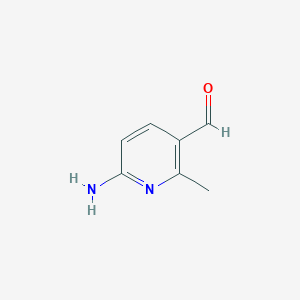
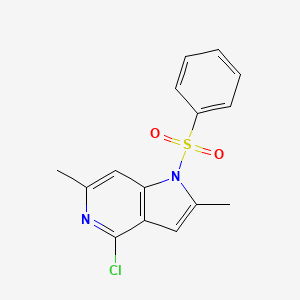

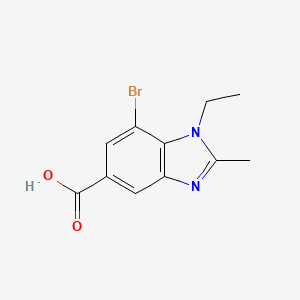
![6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane](/img/structure/B1528211.png)

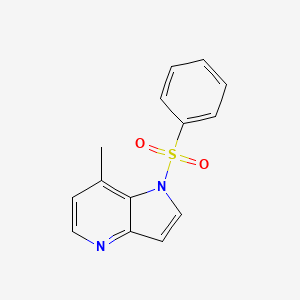

![8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1528217.png)
